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Compound of Interest

Compound Name: 4-Methoxy-3-methylbutan-2-one

Cat. No.: B084841 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3-
methylbutan-2-one, tailored for researchers, scientists, and professionals in drug

development. The document outlines predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their

acquisition.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Methoxy-3-methylbutan-2-
one. These predictions are based on established principles of spectroscopy and analysis of

structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (acetyl) ~2.15 Singlet 3H

CH₃ (on C3) ~1.10 Doublet 3H

CH (on C3) ~2.70 Multiplet 1H

CH₂ ~3.40 Multiplet 2H

OCH₃ ~3.30 Singlet 3H

¹³C NMR (Carbon NMR) Predicted Chemical Shifts (Solvent: CDCl₃)

Carbon Atom Chemical Shift (δ, ppm)

C=O (Ketone) ~210

CH (C3) ~50

CH₂ (C4) ~75

OCH₃ ~59

CH₃ (acetyl) ~28

CH₃ (on C3) ~15

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ketone) Stretch ~1715 Strong

C-H (sp³) Stretch 2850-3000 Medium-Strong

C-O (Ether) Stretch 1070-1150 Strong
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Mass Spectrometry (MS)
Predicted Key Fragmentation Patterns (Electron Ionization - EI)

m/z Proposed Fragment

116 [M]⁺ (Molecular Ion)

101 [M - CH₃]⁺

85 [M - OCH₃]⁺

71 [M - CH₂OCH₃]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Methoxy-3-methylbutan-2-one would be dissolved in deuterated chloroform

(CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution would

be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 400

MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence would be used with a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled pulse sequence would be employed to obtain singlets for all carbon atoms, with a

sufficient relaxation delay to ensure accurate integration if desired.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

neat liquid sample would be placed as a thin film between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory

could be used by placing a drop of the sample directly onto the ATR crystal. The spectrum

would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-

MS) with an electron ionization (EI) source. A dilute solution of 4-Methoxy-3-methylbutan-2-
one in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into

the GC. The compound would be separated from the solvent and any impurities on a suitable

capillary column (e.g., a non-polar DB-5 column) and then introduced into the mass

spectrometer. The EI source would be operated at 70 eV, and the mass spectrum would be

scanned over a mass range of m/z 35-200.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Methoxy-3-methylbutan-2-one.
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Workflow for Spectroscopic Analysis

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methoxy-3-methylbutan-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084841#spectral-data-for-4-methoxy-3-methylbutan-
2-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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